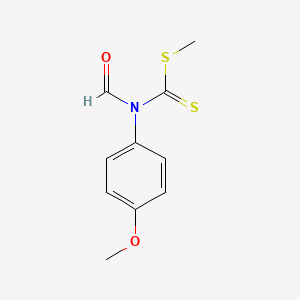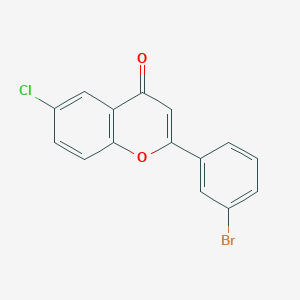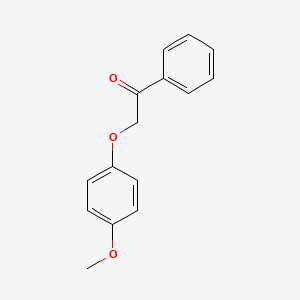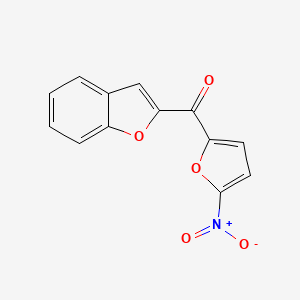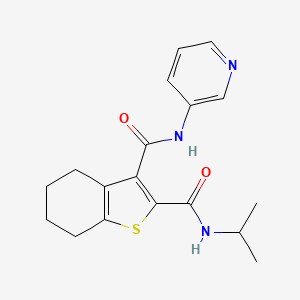![molecular formula C45H78N2O34 B14161150 6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin CAS No. 131991-59-8](/img/structure/B14161150.png)
6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. This particular compound features an aminopropyl group attached to the 6A position of the cyclodextrin ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin typically involves the reaction of β-cyclodextrin with 3-aminopropylamine. The process begins with the activation of the 6A position of β-cyclodextrin, often using a tosylation reaction to introduce a tosyl group. This is followed by nucleophilic substitution with 3-aminopropylamine to replace the tosyl group with the aminopropyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.
Biology: The compound is employed in drug delivery systems due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and stability.
Mechanism of Action
The mechanism of action of 6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The aminopropyl group enhances its binding affinity and selectivity for specific targets. This property is exploited in drug delivery systems, where the compound can encapsulate and release drugs in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the guest molecules .
Comparison with Similar Compounds
Similar Compounds
- 6A-[(2-Aminopropyl)amino]-6-deoxy-β-cyclodextrin
- 6A-[(3-Aminopropyl)amino]-6A-deoxy-α-cyclodextrin
- 6A-[(3-Aminopropyl)amino]-6A-deoxy-γ-cyclodextrin
Uniqueness
6A-[(3-Aminopropyl)amino]-6A-deoxy-β-cyclodextrin is unique due to its specific aminopropyl modification, which imparts distinct chemical properties compared to other cyclodextrin derivatives. This modification enhances its solubility, binding affinity, and versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
131991-59-8 |
|---|---|
Molecular Formula |
C45H78N2O34 |
Molecular Weight |
1191.1 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(3-aminopropylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C45H78N2O34/c46-2-1-3-47-4-11-32-18(54)25(61)39(68-11)76-33-12(5-48)70-41(27(63)20(33)56)78-35-14(7-50)72-43(29(65)22(35)58)80-37-16(9-52)74-45(31(67)24(37)60)81-38-17(10-53)73-44(30(66)23(38)59)79-36-15(8-51)71-42(28(64)21(36)57)77-34-13(6-49)69-40(75-32)26(62)19(34)55/h11-45,47-67H,1-10,46H2/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1 |
InChI Key |
QPAWWGUMFGCBGN-HCHLQLBUSA-N |
Isomeric SMILES |
C(CN)CNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
Canonical SMILES |
C(CN)CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
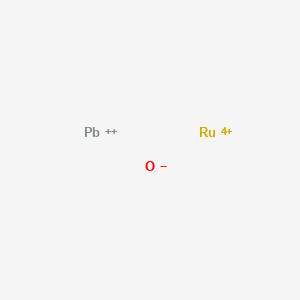

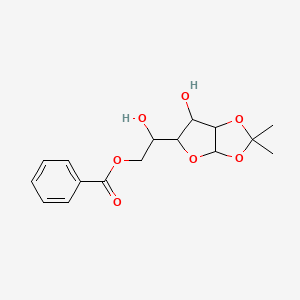

![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
